Ampreloxetine

Description

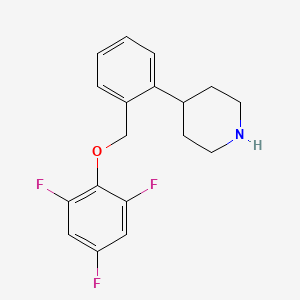

Structure

3D Structure

Properties

CAS No. |

1227056-84-9 |

|---|---|

Molecular Formula |

C18H18F3NO |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |

InChI |

InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2 |

InChI Key |

TZIALEBTHQWNAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TD-9855; TD9855; TD 9855; Ampreloxetine; |

Origin of Product |

United States |

Foundational & Exploratory

Ampreloxetine's Engagement with the Norepinephrine Transporter: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Its therapeutic rationale is centered on the potentiation of residual sympathetic tone by blocking the norepinephrine transporter (NET), thereby increasing synaptic norepinephrine levels.[1][3] This document provides a detailed technical guide on the quantitative assessment of this compound's effect on NET occupancy, drawing from key preclinical and clinical studies.

Core Mechanism of Action

This compound functions by selectively binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This action leads to an increased concentration and prolonged effect of norepinephrine in the synapse, enhancing noradrenergic signaling.[3] In conditions like nOH, where there is impaired release of norepinephrine, this compound's ability to amplify the effect of remaining norepinephrine can help to improve vascular tone and mitigate blood pressure drops upon standing.[3][4]

Figure 1: Mechanism of Action of this compound at the Noradrenergic Synapse.

Quantitative Analysis of NET Occupancy

The relationship between this compound plasma concentration and brain NET occupancy has been quantified in humans using positron emission tomography (PET).

In Vitro Binding Affinity

Preclinical studies have established the binding affinity of this compound for human and rat norepinephrine and serotonin transporters.

| Transporter | Species | Ki (nM) |

| NET | Human | 0.8 |

| SERT | Human | 8.0 |

| NET | Rat | 1.2 |

| SERT | Rat | 12.0 |

| Table 1: In Vitro Binding Affinities (Ki) of this compound. |

Human PET Study Data

A Phase 1, open-label, single-dose PET study was conducted in healthy male volunteers to evaluate NET and SERT occupancy.

| Oral Dose (mg) | This compound Plasma Concentration (ng/mL) | Mean NET Occupancy (%) | Mean SERT Occupancy (%) |

| 4 | - | >75% (projected steady state) | <50% (projected steady state) |

| 10 | - | >75% | <50% |

| 20 | 6.8 | - | 25 (± 8) |

| Table 2: this compound Dose, Plasma Concentration, and Transporter Occupancy. |

The relationship between this compound plasma concentration and NET occupancy was characterized by an Emax model. An this compound plasma concentration of 1.2 ng/mL (95% CI 0.76–1.7 ng/mL) was predicted to result in 50% occupancy of brain NET.[5]

Experimental Protocols

In Vitro Binding Affinity Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human and rat norepinephrine (NET) and serotonin (SERT) transporters.

Methodology:

-

Cell Lines: HEK-293 cells stably expressing either the human or rat NET or SERT were used.

-

Radioligand: [3H]Nisoxetine for NET and [3H]Citalopram for SERT were used as the radioligands.

-

Assay Procedure:

-

Cell membranes were prepared from the respective cell lines.

-

Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, imipramine for SERT).

-

After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data.

-

The Ki was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Human PET Imaging for NET Occupancy

Objective: To quantify the occupancy of the norepinephrine transporter (NET) in the human brain by this compound using PET.

Methodology:

-

Study Population: Healthy male volunteers.

-

Radioligand: [(11)C]-(S,S)-methylreboxetine ([11C]MRB), a selective PET radioligand for NET.[6]

-

PET Scanner: A high-resolution PET scanner (e.g., HRRT) is typically used for such studies.

-

Study Design: A single-dose, open-label design was employed. Each subject underwent a baseline PET scan without this compound and a subsequent PET scan at a specified time after a single oral dose of this compound (4, 10, or 20 mg).

-

Imaging Protocol:

-

A transmission scan for attenuation correction was performed before the emission scan.

-

A bolus injection of [(11)C]MRB was administered intravenously.

-

Dynamic 3D PET data were acquired for 90 minutes.[6]

-

Arterial blood samples were collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

-

-

Data Analysis:

-

Regions of interest (ROIs) were defined on co-registered magnetic resonance images (MRIs), including the thalamus (high NET density) and caudate nucleus (low NET density, used as a reference region).[6]

-

The distribution volume (DV) of [(11)C]MRB in each ROI was calculated using a kinetic model (e.g., Logan graphical analysis).

-

The binding potential (BPND) was calculated as (DVtarget - DVreference) / DVreference.

-

NET occupancy was calculated as: Occupancy (%) = 100 * (BPND,baseline - BPND,post-dose) / BPND,baseline.

-

Figure 2: Experimental Workflow for Human NET Occupancy PET Study.

Logical Relationship of Pharmacokinetics and Pharmacodynamics

The relationship between this compound's pharmacokinetics (plasma concentration) and its pharmacodynamics (NET occupancy) is crucial for dose selection and predicting therapeutic effects.

References

- 1. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging the norepinephrine transporter in humans with (S,S)-[11C]O-methyl reboxetine and PET: problems and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Ampreloxetine: A Deep Dive into Preclinical Pharmacokinetics and Half-Life

For Researchers, Scientists, and Drug Development Professionals

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). Understanding the pharmacokinetic (PK) profile and half-life of a drug candidate in preclinical animal models is a cornerstone of drug development, providing essential data for dose selection and prediction of human pharmacokinetics. This technical guide synthesizes the available information on the pharmacokinetics and half-life of this compound in animal models, based on publicly accessible data.

It is important to note that detailed quantitative pharmacokinetic data and specific experimental protocols for this compound in animal models are not extensively published in peer-reviewed literature. Much of the publicly available information comes from conference abstracts and is referenced in clinical study publications. The following information is a consolidation of the available data.

Core Pharmacokinetic Principles

The study of pharmacokinetics involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). These parameters determine the concentration of the drug in the body over time and are critical for establishing a drug's efficacy and safety profile. A generalized workflow for a preclinical pharmacokinetic study is outlined below.

This compound Pharmacokinetics in Animal Models: An Overview

While specific data tables cannot be constructed due to the lack of public information, the available literature suggests that this compound has been evaluated in standard preclinical species, such as rodents (rats) and non-rodents (dogs), which is a common practice in drug development.

A pivotal, though not fully published, preclinical study by Hegde et al. investigated the cardiovascular effects of this compound. This research is frequently cited in human clinical trial publications as the foundation for the drug's development. It is within these preclinical studies that the initial pharmacokinetic profiling would have been conducted.

The primary purpose of these preclinical PK studies would have been to:

-

Determine the basic pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

-

Assess dose proportionality.

-

Evaluate the bioavailability of the oral formulation.

-

Inform the design of toxicology and pharmacology studies.

-

Aid in the prediction of the human pharmacokinetic profile and efficacious dose.

Experimental Protocols

Detailed experimental protocols for this compound in animal models are not available in the public domain. However, a standard protocol for a single-dose pharmacokinetic study in a species like the rat would generally involve the following steps:

-

Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

-

Acclimatization: Animals are acclimated to the laboratory environment for a minimum of one week.

-

Housing: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to food and water.

-

Drug Formulation: this compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

-

Dose Administration: A specific dose of this compound is administered to a group of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a cannulated vessel or through sparse sampling.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine the key PK parameters.

Signaling Pathway of this compound

This compound's mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and duration of action of norepinephrine in the synapse.

Conclusion

The preclinical pharmacokinetic evaluation of this compound in animal models was a critical step in its development, providing the foundational data for its progression into human clinical trials. While the specific quantitative details of these studies are not broadly published, the successful advancement of this compound through clinical phases indicates that its preclinical profile was supportive of further development. The long half-life observed in humans (around 30-40 hours) suggests that the preclinical studies likely indicated a favorable duration of action. For researchers in the field, the lack of detailed public preclinical data for this compound highlights a common challenge in drug development, where much of this information remains proprietary. Future publications or regulatory summaries may eventually provide a more detailed quantitative insight into the pharmacokinetics and half-life of this compound in animal models.

Ampreloxetine: A Technical Guide to its Molecular Targets Beyond the Norepinephrine Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine, also known as TD-9855, is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2][3][4][5] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine.[1][3] While NET is its principal target, this compound also exhibits activity at the serotonin transporter (SERT), particularly at higher doses.[6] This technical guide provides an in-depth analysis of the molecular targets of this compound beyond NET, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Molecular Targets of this compound

This compound is a potent and selective inhibitor of the norepinephrine transporter.[1][3] Its selectivity for NET over the serotonin transporter (SERT) is a key feature of its pharmacological profile.

Quantitative Analysis of Transporter Inhibition

The following table summarizes the known quantitative data regarding the interaction of this compound with its primary and secondary molecular targets.

| Target | Parameter | Value | Species | Reference |

| Norepinephrine Transporter (NET) | In vivo occupancy (10 mg dose) | > 75% | Human | [7] |

| Projected Plasma EC50 | 5.5 ng/mL | Human | [8] | |

| Serotonin Transporter (SERT) | In vivo occupancy (10 mg dose) | < 50% | Human | [7] |

| Projected Plasma EC50 | 23.9 ng/mL | Human | [8] |

EC50: Half maximal effective concentration

Signaling Pathway of Norepinephrine Transporter Inhibition

The primary therapeutic effect of this compound is mediated through its inhibition of NET at sympathetic nerve terminals. This action leads to an increase in norepinephrine levels in the synaptic cleft, enhancing adrenergic signaling.

Caption: Signaling pathway of this compound at the sympathetic neuroeffector junction.

Other Potential Molecular Targets

Beyond NET and SERT, there is limited publicly available information on the broader pharmacological profile of this compound. Preclinical studies with comprehensive receptor screening panels would be necessary to identify any other potential off-target interactions. Currently, no significant binding to other receptors, ion channels, or enzymes has been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical assessment of this compound are often proprietary. However, based on the methodologies described in the published literature, the following sections outline the likely procedures for key experiments.

Measurement of Plasma Norepinephrine and DHPG

The clinical efficacy of this compound is often correlated with its ability to modulate plasma levels of norepinephrine (NE) and its metabolite, 3,4-dihydroxyphenylglycol (DHPG).[1][2] The standard method for these measurements is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or electrochemical detection.

Objective: To quantify the concentrations of norepinephrine and DHPG in human plasma.

Materials:

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Refrigerated centrifuge

-

Solid-phase extraction (SPE) cartridges

-

HPLC-MS/MS system

-

Calibrators and internal standards

Procedure:

-

Blood Collection and Plasma Preparation: Whole blood is collected and centrifuged at low temperature to separate the plasma.

-

Sample Extraction: Plasma samples undergo solid-phase extraction to isolate and concentrate the catecholamines.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where norepinephrine and DHPG are separated on a chromatography column.

-

Detection and Quantification: The separated analytes are detected and quantified by a mass spectrometer or an electrochemical detector. The concentrations are determined by comparing the signal to that of known standards.

Caption: Workflow for the measurement of plasma norepinephrine and DHPG.

Norepinephrine Transporter (NET) Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for the norepinephrine transporter.

Materials:

-

Cell membranes or tissues expressing NET

-

Radiolabeled ligand specific for NET (e.g., [3H]nisoxetine)

-

This compound at various concentrations

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes expressing NET are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Serotonin Transporter (SERT) Uptake Assay

Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into cells.

Objective: To determine the potency of this compound to inhibit serotonin uptake via the serotonin transporter.

Materials:

-

Cells expressing SERT (e.g., HEK293-hSERT cells)

-

Radiolabeled serotonin (e.g., [3H]5-HT) or a fluorescent substrate

-

This compound at various concentrations

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Pre-incubation: Cells expressing SERT are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: Radiolabeled or fluorescent serotonin is added to initiate the uptake process.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of serotonin taken up by the cells is quantified by measuring the radioactivity or fluorescence.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the serotonin uptake (IC50).

Caption: General workflow for a neurotransmitter uptake assay.

Conclusion

This compound's primary molecular target is the norepinephrine transporter, with secondary activity at the serotonin transporter. The quantitative data available indicate a significant selectivity for NET over SERT at therapeutic doses. While the broader off-target profile of this compound has not been extensively reported in the public domain, its known interactions with these two key monoamine transporters are central to its therapeutic potential and side-effect profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the norepinephrine and serotonin transport systems. Further research into the comprehensive pharmacological profile of this compound will be crucial for a complete understanding of its mechanism of action and for optimizing its clinical application.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Ampreloxetine for In-Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ampreloxetine (also known as TD-9855), a selective norepinephrine reuptake inhibitor (NRI), for use in in-vivo research studies. The information is compiled from publicly available clinical and preclinical data to guide researchers in designing and executing their experiments.

Introduction

This compound is a potent and long-acting inhibitor of the norepinephrine transporter (NET), with a lesser affinity for the serotonin transporter (SERT).[1][2] Its primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on adrenergic receptors.[3] This pharmacological action makes it a valuable tool for investigating the role of the norepinephrine system in various physiological and pathological processes.

Developed by Theravance Biopharma, this compound has been extensively studied in humans for the treatment of neurogenic orthostatic hypotension (nOH).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] These clinical studies provide a wealth of information on its pharmacokinetics and pharmacodynamics, which can be valuable for designing preclinical in-vivo experiments.

Mechanism of Action

This compound selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, this compound increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This leads to enhanced activation of adrenergic receptors on postsynaptic cells. In preclinical studies involving rats, TD-9855 demonstrated engagement of both NET and the serotonin transporter (SERT) in the spinal cord.[2]

Figure 1: Mechanism of action of this compound.

Quantitative Data

Clinical Dosage and Pharmacokinetics (Human)

| Parameter | Value | Species | Route of Administration | Reference |

| Clinical Dose | 10 mg, once daily | Human | Oral | [14] |

| Terminal Half-life | 30-40 hours | Human | Oral | [4][6] |

| Time to Steady State | ~6 days | Human | Oral | [1] |

| Peak Plasma Concentration (Tmax) | 6-9 hours | Human | Oral |

Pharmacodynamics (Human & Rat)

| Parameter | Value | Species | Key Finding | Reference |

| Norepinephrine (NE) Increase | 71% increase in plasma NE | Human | Demonstrates target engagement | |

| DHPG Decrease | 22% decrease in plasma DHPG | Human | Indicates reduced NE metabolism | |

| NET Engagement (EC50) | 11.7 ng/mL (plasma) | Rat | Quantifies in-vivo potency | [2] |

| SERT Engagement (EC50) | 50.8 ng/mL (plasma) | Rat | Shows selectivity for NET over SERT | [2] |

Experimental Protocols

The following are generalized protocols for in-vivo studies based on the known pharmacology of this compound. Researchers should adapt these protocols to their specific animal models and experimental questions.

Formulation and Administration

-

Formulation: For oral administration in rodents, this compound hydrochloride can be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The final concentration should be calculated to allow for an appropriate administration volume (e.g., 5-10 mL/kg for rats).

-

Route of Administration: Oral gavage is the most common and clinically relevant route of administration. Intraperitoneal or intravenous injections may also be considered for specific experimental needs, though formulation adjustments may be necessary.

In-Vivo Pharmacodynamic Assessment in Rodents

This protocol outlines a potential experiment to assess the pharmacodynamic effects of this compound on plasma catecholamine levels in rats.

Objective: To determine the effect of this compound on plasma norepinephrine and its metabolite, 3,4-dihydroxyphenylglycol (DHPG), in a rodent model.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes, catheters)

-

Centrifuge

-

ELISA or HPLC-based assay for norepinephrine and DHPG

Procedure:

-

Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with water available ad libitum.

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle, this compound at various doses). A minimum of 6-8 animals per group is recommended.

-

Baseline Blood Collection: Collect a baseline blood sample from each animal.

-

Drug Administration: Administer this compound or vehicle via oral gavage.

-

Post-dose Blood Collection: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Catecholamine Analysis: Measure norepinephrine and DHPG concentrations in plasma samples using a validated assay.

Figure 2: Workflow for in-vivo pharmacodynamic assessment.

Logical Relationships in Preclinical to Clinical Translation

The development of this compound followed a logical progression from preclinical observations to clinical validation. Understanding this pathway is crucial for researchers aiming to investigate novel compounds with similar mechanisms.

Figure 3: Logical flow from preclinical to clinical studies.

Conclusion

This compound is a valuable research tool for investigating the noradrenergic system. While detailed preclinical protocols are not extensively published, the available clinical data provides a strong foundation for designing in-vivo experiments in animal models. Researchers should begin with dose-range finding studies, guided by the human clinical dose and the limited preclinical pharmacodynamic data, to establish effective and well-tolerated doses for their specific research questions. Careful monitoring of cardiovascular parameters is recommended, given the drug's mechanism of action.

References

- 1. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theravance Biopharma to Present Data on this compound at the 36th International Symposium on The Autonomic Nervous System [prnewswire.com]

- 5. medrxiv.org [medrxiv.org]

- 6. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theravance Biopharma, Inc. Announces Top-line Results from a Phase 3 Study of this compound in Patients with Symptomatic Neurogenic Orthostatic Hypotension [prnewswire.com]

- 8. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theravance Biopharma Presents Two New this compound Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting :: Theravance Biopharma [investor.theravance.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. youtube.com [youtube.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Long-Term Administration of Ampreloxetine in Chronic Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine (TD-9855) is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) currently in late-stage clinical development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA).[1][2] nOH is a debilitating manifestation of several neurodegenerative diseases, characterized by a significant drop in blood pressure upon standing, leading to dizziness, lightheadedness, and an increased risk of falls.[1] this compound's mechanism of action, which involves blocking the norepinephrine transporter (NET), aims to increase the availability of norepinephrine at the neurovascular junction, thereby enhancing vasoconstriction and improving orthostatic tolerance.[3][4]

These application notes provide a summary of quantitative data from clinical trials, detailed experimental protocols for both preclinical and clinical evaluation, and visualizations of key pathways and workflows relevant to the long-term administration of this compound in chronic disease models.

Signaling Pathway of this compound

This compound is a selective inhibitor of the norepinephrine transporter (NET), which is primarily located on the presynaptic membrane of noradrenergic neurons.[3] By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft, leading to an accumulation of norepinephrine and enhanced activation of adrenergic receptors on postsynaptic cells, such as vascular smooth muscle cells. This enhanced signaling results in increased vasoconstriction and a subsequent rise in blood pressure, which is particularly beneficial in counteracting the effects of nOH.[5][6]

Caption: Mechanism of action of this compound.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the long-term administration of this compound in patients with nOH due to MSA.

Table 1: Efficacy of this compound in Patients with MSA (REDWOOD Study Subgroup Analysis) [7][8]

| Outcome Measure | This compound (n=20) | Placebo (n=20) | Mean Difference (95% CI) | p-value |

| Change in OHSA Composite Score at Week 6 | Stable | Worsened | -1.6 | 0.0056 |

| Change in OHDAS Item 1 (Walking) at Week 6 | Stable | Worsened | -2.0 | 0.0147 |

| Change in 3-minute Standing Systolic BP (mmHg) | 5.6 ± 4.14 (SE) | -10.0 ± 4.45 (SE) | 15.6 | <0.05 |

| Odds Ratio of Treatment Failure | - | - | 0.28 (0.05, 1.22) | - |

Table 2: Pharmacodynamic Effects of this compound (Phase 2 Study) [9][10]

| Biomarker | Change from Baseline | p-value |

| Plasma Norepinephrine (NE) | ↑ 71% | < 0.005 |

| Plasma 3,4-dihydroxyphenylglycol (DHPG) | ↓ 22% | < 0.05 |

| NE:DHPG Ratio | Significantly Increased | < 0.001 |

Experimental Protocols

Preclinical Evaluation in an Animal Model of Orthostatic Hypotension

This protocol describes a representative study to evaluate the long-term efficacy of this compound in a rat model of orthostatic hypotension induced by an alpha-adrenergic antagonist.

1. Animal Model and Induction of Orthostatic Hypotension:

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction: Administer prazosin (an alpha-1 adrenergic antagonist) at a dose of 1 mg/kg, intraperitoneally (i.p.), 30 minutes prior to orthostatic challenge to induce a state of orthostatic intolerance.

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., saline) + Prazosin

-

Group 2: this compound (e.g., 10 mg/kg, oral gavage) + Prazosin

-

Group 3: this compound (e.g., 30 mg/kg, oral gavage) + Prazosin

3. Long-Term Administration:

-

Administer this compound or vehicle daily for 4 weeks.

4. Orthostatic Challenge (Tilt-Table Test):

-

Perform a tilt-table test at baseline (before treatment) and weekly throughout the 4-week treatment period.

-

Anesthetize rats (e.g., with a combination of ketamine and xylazine).

-

Insert a catheter into the femoral artery for continuous blood pressure monitoring.

-

Secure the rat to a tilt table in a supine position.

-

After a stabilization period, tilt the table to a 60-degree head-up position for 10 minutes.

-

Record mean arterial pressure (MAP) and heart rate (HR) continuously.

5. Outcome Measures:

-

Primary: Change in MAP in response to the tilt challenge.

-

Secondary: Change in HR, and assessment of autonomic reflex function.

6. Workflow Diagram:

Caption: Preclinical experimental workflow.

Clinical Trial Protocol: Randomized Withdrawal Study (Based on CYPRESS and REDWOOD studies)[7][11][12]

This protocol outlines a typical Phase 3 clinical trial design for evaluating the long-term efficacy and safety of this compound in patients with nOH due to MSA.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled withdrawal study.

2. Patient Population: Patients aged 18-80 years with a diagnosis of MSA and symptomatic nOH.

3. Study Periods:

-

Screening Period (up to 4 weeks): Assess eligibility criteria, obtain informed consent, and collect baseline data.

-

Open-Label Treatment Period (12-20 weeks): All patients receive this compound (e.g., 10 mg once daily). Responders are identified based on predefined criteria (e.g., improvement in OHSA score).

-

Randomized Withdrawal Period (6-8 weeks): Responders are randomized in a 1:1 ratio to either continue this compound or switch to a placebo.

-

Long-Term Extension Period (up to 104 weeks): Patients who complete the randomized withdrawal period may be eligible to receive open-label this compound.

4. Key Assessments:

-

Efficacy:

-

Orthostatic Hypotension Symptom Assessment (OHSA) composite score.

-

Orthostatic Hypotension Daily Activities Scale (OHDAS).

-

Orthostatic vital signs (blood pressure and heart rate measurements in supine and standing positions).

-

-

Safety:

-

Adverse event monitoring.

-

Electrocardiograms (ECGs).

-

Laboratory safety tests.

-

5. Statistical Analysis:

-

The primary efficacy endpoint is typically the change from randomization baseline in the OHSA composite score at the end of the randomized withdrawal period.

-

Analysis is performed using a mixed model for repeated measures (MMRM).

6. Workflow Diagram:

Caption: Clinical trial workflow diagram.

Conclusion

The long-term administration of this compound shows promise in the management of nOH, a chronic and debilitating condition. The data from clinical trials suggest a durable effect on symptom improvement and orthostatic blood pressure. The provided protocols offer a framework for the continued investigation of this compound and other selective norepinephrine reuptake inhibitors in both preclinical and clinical settings. Further research is warranted to fully elucidate the long-term safety and efficacy profile of this compound and its potential application in other chronic diseases characterized by autonomic dysfunction.

References

- 1. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theravance Biopharma to Present New this compound Analyses in Neurogenic Orthostatic Hypotension (nOH) at the 77th Annual Meeting of the American Academy of Neurology :: Theravance Biopharma [investor.theravance.com]

- 3. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]

- 5. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medrxiv.org [medrxiv.org]

- 9. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Managing Ampreloxetine-induced supine hypertension in research subjects

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects during clinical studies involving ampreloxetine, with a specific focus on the management of supine hypertension.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational, selective norepinephrine reuptake inhibitor (NRI).[1][2][3] It is being developed for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition where blood pressure drops upon standing.[4][5] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, which enhances vasoconstriction and helps to maintain blood pressure in the upright position.[1][6]

Q2: Is supine hypertension a common side effect of this compound?

Based on available clinical trial data, this compound has shown a minimal effect on supine blood pressure and is generally well-tolerated.[1][2][7] Several studies have reported no significant signal for worsening of supine hypertension.[5][8][9][10] However, hypertension has been reported as an adverse event in a small number of participants in an open-label extension phase of a study.[1] Therefore, while not common, monitoring for supine hypertension is a necessary precaution in clinical trials.

Q3: What is the typical dose range for this compound in clinical research?

In clinical trials, this compound has been studied at various doses, with ascending-dose trials ranging from 1 mg to 20 mg.[1][2] In a 20-week open-label extension, the median dose was 10 mg.[1][2] The dose can be adjusted based on the participant's response and tolerance.

Q4: Has this compound received FDA approval?

As of the latest information, this compound is an investigational drug and has not yet received FDA approval.[11] It has been granted Orphan Drug Designation by the FDA for the treatment of symptomatic nOH in patients with multiple system atrophy (MSA).[12][13][14] A New Drug Application (NDA) submission is anticipated in early 2026, pending successful phase 3 trial results.[4]

Troubleshooting Guide: Managing this compound-Induced Supine Hypertension

This guide provides a step-by-step approach for managing supine hypertension should it occur in a research subject participating in an this compound clinical trial.

Issue: A research subject develops supine hypertension after initiating or titrating this compound.

Step 1: Confirm the Diagnosis

-

Action: Measure the subject's blood pressure in the supine position after at least 5-10 minutes of rest. Repeat the measurement to ensure accuracy.

-

Criteria for Supine Hypertension: While trial protocols will have specific definitions, supine hypertension is generally defined as a systolic blood pressure ≥140 mmHg or a diastolic blood pressure ≥90 mmHg while lying down.[8]

Step 2: Assess for Symptoms

-

Action: Inquire if the subject is experiencing any symptoms associated with hypertension, such as headache, blurred vision, dizziness, or chest pain.

-

Rationale: The presence of symptoms may indicate a more urgent need for intervention.

Step 3: Review Concomitant Medications

-

Action: Carefully review the subject's current medication list, including any over-the-counter drugs or supplements.

-

Rationale: Other medications could be contributing to or exacerbating hypertension.

Step 4: Implement Dose Adjustment Protocol

-

Action: If supine hypertension is confirmed, the following dose adjustment strategy, as suggested by clinical trial protocols, should be considered.[1]

-

Temporarily Discontinue this compound: Stop the administration of this compound for a period of 3 days.

-

Monitor Blood Pressure: Continue to monitor the subject's supine and standing blood pressure during this washout period.

-

Restart at a Lower Dose: If supine blood pressure returns to an acceptable level, restart this compound at 50% of the previous dose.

-

Gradual Titration: If a higher dose is required for efficacy, titrate upwards slowly, with frequent monitoring of supine blood pressure.

-

Step 5: Consider Non-Pharmacological Interventions

-

Action: Advise the subject on non-pharmacological strategies to manage supine hypertension, especially at night.

-

Examples:

-

Elevating the head of the bed by 30-45 degrees.

-

Avoiding large meals close to bedtime.

-

Ensuring adequate hydration during the day but limiting fluids before sleep.

-

Step 6: Evaluate for Rescue Medication (if necessary)

-

Action: If supine hypertension is severe or symptomatic and does not resolve with dose reduction, consult the study's medical monitor to discuss the potential use of short-acting antihypertensive medication.

-

Note: The choice of medication should be guided by the clinical trial protocol and the subject's overall clinical status.

Data on this compound and Blood Pressure

The following table summarizes findings from a phase 2 clinical trial regarding the effect of this compound on blood pressure.

| Parameter | This compound Group | Placebo Group | Least Square Mean Difference (95% CI) | P-value |

| Change in Seated Systolic BP (4h post-dose) | +15.7 mmHg | -14.2 mmHg | 29.9 mmHg (7.6–52.3) | 0.0112 |

| Change in Standing Systolic BP | Increased | - | - | - |

| Effect on Supine Blood Pressure | Minimal change observed throughout treatment | - | - | - |

Data from a phase 2, double-blind, randomized, placebo-controlled study (Part B).[1][2]

Experimental Protocols

Protocol 1: Monitoring for Supine Hypertension

-

Baseline Assessment: Prior to the first dose of this compound, obtain at least three supine blood pressure measurements after the subject has been resting in a supine position for a minimum of 10 minutes. Record the average.

-

Post-Dose Monitoring: At each study visit, measure supine blood pressure at pre-dose and at specified time points post-dose (e.g., 4 hours) as defined in the study protocol.

-

Home Monitoring: If feasible and specified in the protocol, provide subjects with a validated home blood pressure monitor and instructions to measure and record their supine blood pressure in the evening before sleep and in the morning upon waking.

-

Data Review: Regularly review all supine blood pressure readings. Any significant increase from baseline or readings exceeding the protocol-defined threshold for supine hypertension should trigger the troubleshooting workflow.

Protocol 2: Dose De-escalation for Supine Hypertension

-

Confirmation: Confirm supine hypertension with at least two separate measurements taken 5-10 minutes apart.

-

Withhold Investigational Product: Immediately instruct the subject to withhold the next dose of this compound.

-

Washout Period: Institute a 72-hour washout period during which the subject does not take this compound.

-

Blood Pressure Monitoring: During the washout period, monitor the subject's supine blood pressure at least once daily.

-

Re-initiation Criteria: If supine blood pressure returns to a level deemed safe by the investigator and within the limits set by the protocol, the subject may be eligible to restart the investigational product.

-

Dose Reduction: Restart this compound at 50% of the dose that was associated with the development of supine hypertension.

-

Follow-up: Increase the frequency of blood pressure monitoring for the first week after restarting at the lower dose. Any subsequent dose increases should be done with caution and in small increments.

Visualizations

Caption: Mechanism of action of this compound in the synaptic cleft.

References

- 1. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound May Be Effective at Treating Neurogenic Orthostatic Hypotension in Patients with Multiple System Atrophy - - Practical Neurology [practicalneurology.com]

- 4. neurologylive.com [neurologylive.com]

- 5. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of this compound in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]

- 6. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medrxiv.org [medrxiv.org]

- 9. Theravance Biopharma Presents Two New this compound Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting :: Theravance Biopharma [investor.theravance.com]

- 10. neurologylive.com [neurologylive.com]

- 11. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]

- 12. FDA Grants Orphan Drug Designation to this compound for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension in Patients with Multiple System Atrophy - - Practical Neurology [practicalneurology.com]

- 13. Theravance Biopharma, Inc. Announces Orphan Drug Designation Granted to this compound for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension in Patients with Multiple System Atrophy :: Theravance Biopharma [investor.theravance.com]

- 14. Theravance Biopharma, Inc. Announces Orphan Drug Designation Granted to this compound for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension in Patients with Multiple System Atrophy [prnewswire.com]

Technical Support Center: Optimizing Ampreloxetine Administration

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the administration time of ampreloxetine for maximal efficacy in experimental settings. The information is derived from publicly available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended administration time for this compound in clinical research?

A1: In published clinical trials, this compound has been administered as a once-daily oral dose in the morning.[1][2][3] This dosing schedule is supported by its long plasma half-life of 30–40 hours, which allows for sustained drug concentrations over a 24-hour period.[1][4]

Q2: When is the peak plasma concentration (Tmax) of this compound expected to occur?

A2: Peak plasma concentrations of this compound are typically observed between 6 to 9 hours after oral administration.[2][3] Researchers should consider this timeframe when scheduling efficacy assessments that are expected to correlate with maximum drug exposure.

Q3: How does the timing of administration relate to the peak effects on blood pressure?

A3: While peak plasma concentration is at 6-9 hours, studies have shown significant effects on blood pressure earlier. For instance, a notable increase in seated systolic blood pressure was observed 4 hours after this compound administration.[1][5] The pressor effect of this compound is more pronounced in the upright (standing) position compared to the supine position.[1]

Q4: Should this compound be administered with food?

A4: To avoid the confounding effects of postprandial hypotension, clinical studies have administered this compound in the morning, and participants were given a standardized low-carbohydrate meal.[1]

Q5: How long does it take for this compound to reach steady-state plasma concentrations?

A5: Following once-daily dosing, steady-state plasma concentrations of this compound are generally achieved by day 6 of administration, with some studies indicating steady state by two weeks.[3][6] This is an important consideration for the duration of washout periods and the timing of steady-state efficacy assessments.

Troubleshooting Guide

Issue: High variability in blood pressure response among subjects.

-

Possible Cause: Inconsistent timing of this compound administration relative to blood pressure measurements.

-

Recommendation: Standardize the administration time (e.g., 8:00 AM daily) and the schedule of blood pressure assessments.[2] Given the Tmax of 6-9 hours, consider scheduling primary endpoint measurements in the mid-afternoon to capture peak effect.

Issue: Minimal or no significant improvement in orthostatic hypotension symptoms.

-

Possible Cause 1: The patient population may not be responsive. Clinical data suggests that the benefit of this compound in neurogenic orthostatic hypotension is largely driven by patients with Multiple System Atrophy (MSA).[7][8]

-

Recommendation 1: Stratify the study population by the underlying cause of neurogenic orthostatic hypotension.

-

Possible Cause 2: Insufficient duration of treatment to reach steady-state.

-

Recommendation 2: Ensure the treatment period is adequate for this compound to reach steady-state concentrations (at least 14 days).[3][6]

Issue: Observing significant supine hypertension.

-

Possible Cause: While this compound has shown minimal effect on supine blood pressure, individual responses can vary.[1][5]

-

Recommendation: Implement 24-hour ambulatory blood pressure monitoring to assess the impact on nocturnal and supine blood pressure.[9] Ensure that stopping criteria for excessive supine blood pressure (e.g., >180/110 mmHg) are in place.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Half-life (t½) | 30–40 hours | [1][4] |

| Time to Peak Plasma Concentration (Tmax) | 6–9 hours | [2][3] |

| Time to Steady State | ~2 weeks | [3] |

| Dosing Frequency | Once daily | [9][10] |

| Recommended Dose in nOH trials | 10 mg | [1][9][10] |

Table 2: Efficacy of this compound on Blood Pressure and Symptoms

| Efficacy Endpoint | Result | Timing of Assessment | Reference(s) |

| Seated Systolic Blood Pressure | Increased by 15.7 mmHg | 4 hours post-dose | [1][5] |

| Standing Systolic Blood Pressure | Increased by 11 ± 12 mmHg | After 4 weeks of treatment | [1][5] |

| Dizziness/Lightheadedness (OHSA item 1) | Improved by 3.1 ± 3.0 points | After 20 weeks of treatment | [1] |

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Orthostatic Blood Pressure

-

Subject Preparation: Subjects should be instructed to maintain a stable fluid intake (1.5–2 L/day) and consume a standardized low-carbohydrate breakfast before morning dosing.[3]

-

Dose Administration: Administer a single oral dose of 10 mg this compound at a consistent time each morning (e.g., 8:00 AM).[2]

-

Blood Pressure Monitoring:

-

Obtain baseline supine, seated, and standing blood pressure and heart rate measurements prior to dosing.

-

For orthostatic vital signs, have the patient rest in a supine position for at least 10 minutes before measuring blood pressure and heart rate.

-

Have the patient stand, and measure blood pressure and heart rate at 1, 3, 5, and 10 minutes of standing.[11]

-

Repeat orthostatic vital sign assessments at 4, 7, 9, and 12 hours post-dose to capture the pharmacodynamic response around the Tmax.[2]

-

Protocol 2: Evaluation of Symptomatic Improvement with this compound

-

Patient-Reported Outcome Measures: Utilize validated questionnaires such as the Orthostatic Hypotension Symptom Assessment (OHSA) and the Orthostatic Hypotension Daily Activity Scale (OHDAS).[7][12]

-

Baseline Assessment: Administer the OHSA and OHDAS questionnaires to subjects prior to the first dose of this compound to establish a baseline.

-

Follow-up Assessments: Re-administer the questionnaires at regular intervals throughout the study (e.g., weekly for the first month, then monthly) to assess changes in symptom severity and daily activities.[13]

Mandatory Visualizations

References

- 1. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

- 8. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of this compound in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]

- 9. medrxiv.org [medrxiv.org]

- 10. medrxiv.org [medrxiv.org]

- 11. First Patient Treated in Phase 3 Study of this compound for Neurogenic Orthostatic Hypotension - - Practical Neurology [practicalneurology.com]

- 12. This compound May Be Effective at Treating Neurogenic Orthostatic Hypotension in Patients with Multiple System Atrophy - - Practical Neurology [practicalneurology.com]

- 13. This compound Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]

Drug-drug interaction potential of Ampreloxetine with common lab reagents

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides regarding the in vitro drug-drug interaction (DDI) potential of Ampreloxetine, with a focus on interactions with common laboratory reagents and systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?

This compound's elimination is primarily driven by metabolism, with less than 5% of the drug recovered unchanged in urine and feces. Population pharmacokinetic modeling has identified Cytochrome P450 1A2 (CYP1A2) as the key enzyme responsible for its elimination.[1][2] The influence of CYP2D6 phenotype on this compound exposure has been shown to be not clinically meaningful.[1][2][3]

Q2: What is the known drug-drug interaction (DDI) potential of this compound via CYP enzymes?

Given that CYP1A2 is the key metabolic pathway, this compound has a theoretical potential to interact with strong inhibitors or inducers of this enzyme.[2] For example, co-administration with a potent CYP1A2 inhibitor (e.g., fluvoxamine) could potentially increase this compound plasma concentrations, while co-administration with a CYP1A2 inducer (e.g., cigarette smoke) could decrease its exposure.[2] As of current knowledge, specific clinical DDI studies with CYP1A2 modulators are planned but results are not yet published.[2]

Q3: Is this compound a likely substrate or inhibitor of major drug transporters like P-glycoprotein (P-gp)?

Publicly available data on this compound's interaction with specific drug transporters such as P-glycoprotein (P-gp, MDR1), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs) is limited. Standard in vitro screening using models like Caco-2 cell monolayers is necessary to determine if this compound is a substrate or inhibitor of these transporters. A detailed protocol for this assessment is provided below.

Q4: How can common lab solvents like Dimethyl Sulfoxide (DMSO) affect in vitro DDI assays with this compound?

Dimethyl Sulfoxide (DMSO) is a universal solvent essential for solubilizing test compounds, but it can interfere with in vitro assays.

-

Enzyme Perturbation: At higher concentrations, DMSO can alter the conformation of enzymes like CYPs, leading to a reversible decrease in catalytic activity.[4] This can affect the accuracy of inhibition parameters (e.g., IC50).

-

Cell Health: In cell-based assays (e.g., Caco-2), DMSO concentrations above 1% can reduce cell viability and proliferation, compromising monolayer integrity and transporter function.[5]

-

Best Practices: To minimize interference, the final concentration of DMSO in the incubation should be kept consistent across all wells (including controls) and should typically not exceed 0.5-1%. A vehicle control (containing the same concentration of DMSO as the test wells but no inhibitor) must always be included to normalize the data.[6][7]

Pharmacological Data Summary

The following table summarizes the known in vitro potency of this compound on its primary targets.

| Target | Assay System | Parameter | Value |

| Norepinephrine Transporter (NET) | Rat Plasma | EC50 | 11.7 ng/mL |

| Serotonin Transporter (SERT) | Rat Plasma | EC50 | 50.8 ng/mL |

| Source: MedChemExpress, Selleck Chemicals.[1][8] |

Illustrative In Vitro DDI Data

The following table is presented for illustrative purposes only to demonstrate how CYP inhibition data for this compound would be structured. These are not actual experimental results.

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | > 50 | Low |

| CYP2C19 | S-mephenytoin | > 50 | Low |

| CYP2D6 | Dextromethorphan | 25.5 | Low-Moderate |

| CYP3A4 | Midazolam | > 50 | Low |

| CYP3A4 | Testosterone | > 50 | Low |

Troubleshooting Guides

Issue: High variability between replicate wells in my CYP inhibition assay.

Caption: Troubleshooting workflow for high assay variability.

Issue: My positive control inhibitor is not showing the expected IC50 value.

This suggests a systemic issue with the assay components or procedure.

-

Reagent Integrity:

-

Substrate/Inhibitor: Has the stock solution expired or been subjected to multiple freeze-thaw cycles? Prepare fresh stock solutions.

-

Cofactors (NADPH): NADPH solutions are unstable. Prepare fresh NADPH regenerating solution immediately before use.

-

Microsomes: Confirm the lot number and check for proper storage conditions (-80°C). Enzyme activity can decrease with improper handling.

-

-

Assay Conditions:

-

Incorrect Substrate Concentration: Ensure the probe substrate concentration is at or below its Km value for the specific CYP isoform. An excessively high substrate concentration will require a much higher inhibitor concentration to achieve 50% inhibition.

-

Incubation Time: Was the incubation time too long, leading to substrate depletion? Verify that the reaction is in the linear range.

-

-

Instrumentation:

-

LC-MS/MS: Check for instrument sensitivity issues. Is the metabolite peak area for the vehicle control wells robust and reproducible? A failing mass spectrometer or a dirty ion source can lead to inconsistent data.

-

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound selectively inhibits the norepinephrine transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This increases the concentration of NE available to act on postsynaptic adrenergic receptors.

Caption: this compound blocks norepinephrine (NE) reuptake.

Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a standard method to determine the IC50 of this compound for major CYP450 isoforms using human liver microsomes (HLMs).[2][9][10]

1. Reagent Preparation:

-

Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution plate in DMSO or acetonitrile.

-

HLMs: Use pooled HLMs. Thaw on ice and dilute in 0.1 M phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.2-0.5 mg/mL).

-

Probe Substrates: Prepare stock solutions of isoform-specific substrates (e.g., Phenacetin for CYP1A2) in acetonitrile. Dilute to a working concentration (2X final concentration) in buffer.

-

NADPH Regenerating System (NRS): Prepare fresh before use according to the manufacturer's instructions.

2. Incubation Procedure (96-well plate):

-

Add buffer, HLM suspension, and the test compound (or vehicle/positive control) to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the probe substrate.

-

Incubate at 37°C for the specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

4. Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound Hydrochloride | C18H19ClF3NO | CID 46189894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting inconsistent results in Ampreloxetine experiments

For researchers, scientists, and drug development professionals working with Ampreloxetine, this technical support center provides essential guidance on troubleshooting inconsistent experimental results. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and data to ensure the accuracy and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50) of this compound in our in vitro norepinephrine reuptake assays. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several factors. Firstly, the patient population from which cells are derived can influence results, as clinical trials have shown that patients with Multiple System Atrophy (MSA) may respond differently than those with Parkinson's disease or pure autonomic failure. Secondly, experimental conditions such as cell passage number, confluency, and the specific cell line used can impact the expression and function of the norepinephrine transporter (NET). It is also crucial to ensure the stability and purity of the this compound compound and the radiolabeled norepinephrine used in the assay.

Q2: What is the expected selectivity profile of this compound? We are seeing some off-target effects in our cellular models.

A2: this compound is a selective norepinephrine reuptake inhibitor (NRI).[1] It also inhibits the serotonin transporter (SERT) but to a lesser extent and is not known to inhibit the dopamine transporter (DAT).[2] Preclinical data projects human plasma EC50 values of 5.5 ng/mL for NET and 23.9 ng/mL for SERT, indicating an approximate 4.3-fold selectivity for NET over SERT.[3] Therefore, at higher concentrations, you may observe effects related to serotonin reuptake inhibition.

Q3: Can the pharmacokinetics of this compound in our animal models explain variable in vivo efficacy?

A3: Yes, understanding the pharmacokinetic profile is crucial. This compound has a long terminal half-life of 30-40 hours, reaching a steady state after approximately six days of once-daily dosing.[4] Its metabolism is primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[4] Factors that influence CYP1A2 activity in your animal model, such as genetics or co-administered compounds, could lead to variability in this compound exposure and, consequently, its efficacy.

Troubleshooting Guides

Inconsistent Results in Norepinephrine Uptake Assays

| Potential Cause | Troubleshooting Steps |

| Cell Line Viability and Passage Number | Ensure cells are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered transporter expression. |

| Assay Buffer Composition | Verify the pH and ionic strength of the assay buffer. The activity of the norepinephrine transporter is sensitive to these parameters. |

| Radioligand Quality | Use a fresh batch of radiolabeled norepinephrine. Degradation of the radioligand can lead to decreased signal and inconsistent results. |

| Incubation Time and Temperature | Optimize incubation time and maintain a consistent temperature. Deviations can affect transporter kinetics and inhibitor binding. |

| Plate Type and Coating | Use appropriate tissue culture plates with a suitable coating (e.g., poly-D-lysine) to ensure optimal cell adherence and health. |

| Compound Solubility | Ensure this compound is fully solubilized in the assay medium. Precipitation will lead to inaccurate concentrations and variable results. |

High Background Signal in Radioligand Binding Assays

| Potential Cause | Troubleshooting Steps |

| Inadequate Washing | Increase the number and volume of wash steps to effectively remove unbound radioligand. |

| Filter Pre-treatment | Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |

| Non-specific Binding to Plates | Use low-binding plates or pre-coat standard plates with a blocking agent. |

| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd for the norepinephrine transporter to minimize non-specific binding. |

| Cellular Debris | Ensure complete cell lysis and centrifugation to pellet membranes effectively, reducing interference from other cellular components. |

Data Presentation

This compound (TD-9855) In Vitro Activity

| Target | Parameter | Value (Human, projected) | Selectivity vs. NET |

| Norepinephrine Transporter (NET) | Plasma EC50 | 5.5 ng/mL[3] | - |

| Serotonin Transporter (SERT) | Plasma EC50 | 23.9 ng/mL[3] | 4.3-fold lower affinity |

| Dopamine Transporter (DAT) | Inhibition | Not a significant inhibitor[2] | N/A |

This compound Pharmacokinetic Parameters

| Parameter | Value |

| Terminal Half-life | 30-40 hours[4] |

| Time to Steady State | ~6 days (once-daily dosing)[4] |

| Primary Metabolism | Cytochrome P450 1A2 (CYP1A2)[4] |

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

-

HEK293 cells stably expressing human norepinephrine transporter (hNET)

-

Poly-D-lysine coated 96-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Norepinephrine

-

This compound stock solution (in DMSO)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed hNET-HEK293 cells in poly-D-lysine coated 96-well plates at a density that allows for 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

-

Assay Initiation:

-

Wash the cells once with KRH buffer.

-

Add the this compound dilutions to the respective wells.

-

Add [3H]-Norepinephrine to all wells at a final concentration close to its Km for NET.

-

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).

-

Assay Termination:

-

Aspirate the assay solution.

-

Wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Caption: Mechanism of action of this compound at the neuronal synapse.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

- 1. Safety and efficacy of this compound in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

Monitoring for adverse events of Ampreloxetine in animal studies

This technical support center provides guidance for researchers and scientists monitoring for adverse events during non-clinical animal studies of Ampreloxetine (TD-9855). The information is based on the known pharmacology of this compound as a selective norepinephrine reuptake inhibitor and adverse events observed in human clinical trials. Specific data from animal toxicology and safety pharmacology studies of this compound are not extensively published; therefore, some recommendations are extrapolated from clinical findings and general principles of animal research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this influence potential adverse events in animals?

A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic signaling can lead to cardiovascular effects such as increased blood pressure and heart rate. Therefore, the primary focus of adverse event monitoring in animal studies should be on the cardiovascular system.

Q2: What are the most likely adverse events to monitor for in animal studies with this compound based on human clinical data?

A2: Based on human clinical trials, the most common adverse events are urinary tract infections and hypertension.[1] While the mechanism for urinary tract infections is not fully elucidated, potential effects on bladder function due to altered sympathetic tone should be considered. Supine hypertension is a notable concern in human patients with neurogenic orthostatic hypotension being treated with pressor agents, and this effect should be carefully monitored in animal models.[1][2]

Q3: What animal models are most appropriate for studying the safety pharmacology of this compound?

A3: Standard safety pharmacology studies typically utilize rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species. For cardiovascular safety assessment, telemeterized animals are often used to allow for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters without the confounding effects of handling stress.

Q4: How should I monitor for potential cardiovascular adverse events in my animal studies?

A4: Continuous monitoring via telemetry is the gold standard for cardiovascular safety assessment. This allows for the collection of data on blood pressure, heart rate, and ECG intervals (e.g., QT interval) in conscious, freely moving animals. If telemetry is not available, regular blood pressure measurements using tail-cuff plethysmography in rodents, or direct arterial catheterization for more precise measurements, should be performed. Regular ECG recordings are also crucial to assess for any effects on cardiac conduction.

Q5: Are there specific central nervous system (CNS) effects I should be looking for?

A5: As a norepinephrine reuptake inhibitor that acts on the central nervous system, it is prudent to monitor for CNS-related adverse events. This can be done through a functional observational battery (FOB) or similar neurobehavioral assessments. Key parameters to observe include changes in locomotor activity, stereotypies, tremors, convulsions, and changes in arousal or reactivity.

Troubleshooting Guides

Issue 1: Unexpected Increase in Blood Pressure

Symptom: A significant and sustained increase in systolic and/or diastolic blood pressure is observed in animals treated with this compound compared to the control group.

Possible Causes:

-

Pharmacological Effect: This is an expected consequence of norepinephrine reuptake inhibition.

-

Dosage: The administered dose may be too high for the specific animal model or individual animal.

-

Stress: Improper handling or environmental stressors can exacerbate hypertensive effects.